molecular formula C12H11ClN4O3 B4381630 4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B4381630
M. Wt: 294.69 g/mol
InChI Key: WXDKSCLXIREBDN-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro group at the 4-position and a 2-(4-nitro-1H-pyrazol-1-yl)ethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves a multi-step process:

    Formation of 4-nitro-1H-pyrazole: This can be achieved by nitration of pyrazole using a mixture of concentrated sulfuric acid and nitric acid.

    Alkylation: The 4-nitro-1H-pyrazole is then alkylated with 2-chloroethylamine to form 2-(4-nitro-1H-pyrazol-1-yl)ethylamine.

    Amidation: The final step involves the reaction of 2-(4-nitro-1H-pyrazol-1-yl)ethylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Reduction: 4-chloro-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chlorobenzoic acid and 2-(4-nitro-1H-pyrazol-1-yl)ethylamine.

Scientific Research Applications

4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro and chloro substituents on biological activity.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[2-(4-amino-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with an amino group instead of a nitro group.

    4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide: Lacks the nitro group on the pyrazole ring.

    4-chloro-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide: Contains a methyl group instead of a nitro group on the pyrazole ring.

Uniqueness

4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is unique due to the presence of both a nitro group and a chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to unique interactions with biological targets and distinct physicochemical properties.

Properties

IUPAC Name

4-chloro-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c13-10-3-1-9(2-4-10)12(18)14-5-6-16-8-11(7-15-16)17(19)20/h1-4,7-8H,5-6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDKSCLXIREBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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